physical and chemical properties of 2-(4-boronophenyl)quinoline-4-carboxylic acid
physical and chemical properties of 2-(4-boronophenyl)quinoline-4-carboxylic acid
An In-Depth Technical Guide to 2-(4-boronophenyl)quinoline-4-carboxylic acid: Properties, Synthesis, and Applications
Introduction
2-(4-boronophenyl)quinoline-4-carboxylic acid is a specialized organic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its structure, featuring a quinoline-4-carboxylic acid core coupled with a phenylboronic acid moiety, suggests a range of potential applications, from a versatile synthetic intermediate to a pharmacologically active agent. Quinoline derivatives, in general, are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The incorporation of a boronic acid group introduces unique chemical reactivity, enabling covalent interactions with biological targets and serving as a key component in cross-coupling reactions for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the , its synthesis, and its potential applications in drug development and other research areas. Given the limited direct literature on this specific boronic acid derivative, this guide will draw upon data from its close structural analog, 2-(4-bromophenyl)quinoline-4-carboxylic acid, as well as established principles of organic chemistry.
Physicochemical Properties
The physicochemical properties of 2-(4-boronophenyl)quinoline-4-carboxylic acid are crucial for its handling, formulation, and application. While experimental data for this specific compound is not widely published, we can infer its likely properties based on its structural components: the quinoline-4-carboxylic acid scaffold and the phenylboronic acid group.
General Properties:
Carboxylic acids generally exhibit high boiling points due to strong intermolecular hydrogen bonding[3]. The solubility of quinoline-4-carboxylic acids in water is typically low but increases in alkaline solutions due to the formation of carboxylate salts. They are generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)[3]. The boronic acid group can also participate in hydrogen bonding, potentially influencing its solubility and melting point.
Predicted Physicochemical Properties:
The following table summarizes the predicted and known properties of 2-(4-boronophenyl)quinoline-4-carboxylic acid and its bromo-analog for comparison.
| Property | 2-(4-boronophenyl)quinoline-4-carboxylic acid (Predicted) | 2-(4-bromophenyl)quinoline-4-carboxylic acid (Known) |
| Molecular Formula | C16H12BNO4 | C16H10BrNO2[4][5] |
| Molecular Weight | 293.08 g/mol [4] | 328.16 g/mol [5] |
| Appearance | White to off-white solid | White to yellow solid[6][7] |
| Melting Point | Expected to be >300 °C | >300 °C |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and alcohols | Soluble in DMSO and hot ethanol |
| pKa | Carboxylic acid: ~4-5; Boronic acid: ~9 | Carboxylic acid: ~4-5 |
| Storage | Store in a cool, dry place under an inert atmosphere[4] | Store in a cool, dry place |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings. The carboxylic acid proton will likely appear as a broad singlet at a high chemical shift (>10 ppm). The protons on the phenyl ring will show splitting patterns consistent with a 1,4-disubstituted benzene.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (~165-175 ppm) and the aromatic carbons of the quinoline and phenyl rings.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and a strong C=O stretching vibration (1680-1710 cm⁻¹). A B-O-H stretching vibration may also be observable.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and potentially the boronic acid group[8].
Synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid
The synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid can be achieved through a multi-step process, typically starting with the construction of the quinoline core, followed by the introduction of the boronic acid functionality. The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids[9][10][11].
Step-by-Step Synthesis Protocol:
-
Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction:
-
Reactants: Isatin and 4-bromoacetophenone.
-
Procedure:
-
Dissolve isatin in an ethanolic solution of potassium hydroxide.
-
Add 4-bromoacetophenone to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the crude 2-(4-bromophenyl)quinoline-4-carboxylic acid.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
-
-
Conversion to 2-(4-boronophenyl)quinoline-4-carboxylic acid via Miyaura Borylation:
-
Reactants: 2-(4-bromophenyl)quinoline-4-carboxylic acid, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Procedure:
-
In a reaction vessel, combine 2-(4-bromophenyl)quinoline-4-carboxylic acid, bis(pinacolato)diboron, the palladium catalyst, and the base in an appropriate solvent (e.g., dioxane or DMF).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the resulting boronate ester by column chromatography.
-
Hydrolyze the boronate ester to the corresponding boronic acid using a suitable method (e.g., treatment with an acid or a boronic acid scavenger).
-
-
Synthesis Workflow Diagram:
Caption: Synthetic workflow for 2-(4-boronophenyl)quinoline-4-carboxylic acid.
Applications in Drug Development
The unique structural features of 2-(4-boronophenyl)quinoline-4-carboxylic acid make it a promising candidate for various applications in drug development.
As a DNA Gyrase Inhibitor:
Quinoline derivatives are known to target bacterial DNA gyrase, an essential enzyme for DNA replication[9]. The planar quinoline ring can intercalate into the DNA, while the substituents at the 2- and 4-positions can interact with the enzyme's active site. The boronic acid group could potentially form a reversible covalent bond with a key serine or threonine residue in the active site, leading to potent inhibition.
As a Histone Deacetylase (HDAC) Inhibitor:
HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy[6][7][12]. The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group. 2-(4-boronophenyl)quinoline-4-carboxylic acid could serve as a novel cap group, with the quinoline and phenyl rings interacting with the hydrophobic surface of the enzyme's active site. The boronic acid could be further functionalized to introduce a zinc-binding group.
Potential Mechanism of Action as an Enzyme Inhibitor:
The boronic acid moiety is known to form reversible covalent bonds with nucleophilic residues such as serine, threonine, or lysine in the active sites of enzymes. This can lead to a potent and prolonged inhibitory effect.
Caption: Hypothetical mechanism of covalent inhibition by 2-(4-boronophenyl)quinoline-4-carboxylic acid.
Conclusion
2-(4-boronophenyl)quinoline-4-carboxylic acid is a compound with significant potential in medicinal chemistry and materials science. While direct experimental data is limited, its properties and reactivity can be reliably inferred from its structural analogs and the known chemistry of its constituent functional groups. Its synthesis is achievable through established organic reactions, and its unique structure makes it a promising scaffold for the development of novel therapeutics, particularly as an enzyme inhibitor. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
-
Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
-
2-(4-Bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]
-
2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid. PubChem. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
-
Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 373384-17-9|2-(4-Boronophenyl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 2-(4-Bromophenyl)quinoline-4-carboxylic acid | C16H10BrNO2 | CID 230595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempap.org [chempap.org]
- 9. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
